Cyclopropyl Pemoline-d5

Catalog No.
S941927
CAS No.
1246817-86-6
M.F
C12H12N2O2
M. Wt
221.271
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl Pemoline-d5

CAS Number

1246817-86-6

Product Name

Cyclopropyl Pemoline-d5

IUPAC Name

2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one

Molecular Formula

C12H12N2O2

Molecular Weight

221.271

InChI

InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D

InChI Key

DNRKTAYPGADPGW-RALIUCGRSA-N

SMILES

C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3

Synonyms

2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone; 2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one; Cyclazodone-d5;

Cyclopropyl Pemoline-d5 is a synthetic compound recognized for its unique structural and functional characteristics. It is classified as a nootropic drug and a central nervous system stimulant, primarily developed for research purposes. The compound is an isotopic analogue of Pemoline, where five hydrogen atoms are replaced with deuterium atoms, enhancing its stability and allowing for more precise studies in biological systems. Its chemical structure is defined by the IUPAC name 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one, with a molecular formula of C12H12N2O2 and a molecular weight of 221.271 g/mol .

Typical of compounds containing oxazolidinone structures. The compound can undergo:

  • Hydrolysis: Breaking down in the presence of water to yield its constituent parts.
  • Nucleophilic Substitution: Reacting with nucleophiles due to the electrophilic nature of the carbonyl group.
  • Deuterium Exchange Reactions: Involving the exchange of deuterium atoms with protons in various solvents, which can be studied using nuclear magnetic resonance spectroscopy.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

The synthesis of Cyclopropyl Pemoline-d5 involves several key steps:

  • Starting Material: The process begins with Pemoline as the base compound.
  • Deuteration: Hydrogen atoms in Pemoline are replaced with deuterium using deuterated solvents such as deuterium oxide (D2O).
  • Characterization: The resulting compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

This synthetic pathway allows researchers to produce Cyclopropyl Pemoline-d5 efficiently while maintaining its unique properties.

Cyclopropyl Pemoline-d5 has several applications in scientific research:

  • Neuropharmacological Studies: Investigating the mechanisms through which stimulant drugs affect the central nervous system.
  • Cognitive Enhancement Research: Exploring its potential benefits in cognitive impairments and neurodegenerative disorders.
  • Drug Development: Serving as a prototype for developing new nootropic agents with improved efficacy and safety profiles .

Research on Cyclopropyl Pemoline-d5 includes interaction studies that assess how it interacts with various biological systems:

  • Receptor Binding Studies: Evaluating its affinity for dopamine and norepinephrine receptors.
  • Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems, which can influence its therapeutic effectiveness.
  • Synergistic Effects: Investigating potential interactions with other drugs or compounds that could enhance or inhibit its effects .

Cyclopropyl Pemoline-d5 shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
PemolineOxazolidinoneTreatment of ADHDOriginal compound; less stable than d5
MethylphenidatePiperidine derivativeADHD treatmentDifferent mechanism; more widely used
AdderallAmphetamine derivativeADHD treatmentCombination of amphetamines; more potent
ModafinilBenzhydryl derivativeNarcolepsy treatmentUnique wakefulness-promoting properties

Cyclopropyl Pemoline-d5 stands out due to its isotopic labeling, allowing for advanced tracking in metabolic studies without altering its fundamental pharmacological properties.

XLogP3

1.7

Dates

Modify: 2024-04-14

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